molecular formula C27H21N3O3S2 B2702876 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide CAS No. 684231-80-9

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide

Cat. No.: B2702876
CAS No.: 684231-80-9
M. Wt: 499.6
InChI Key: UUSUSSUFVZCZGK-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a 3,4-dihydroisoquinoline sulfonyl group at the 4-position and a naphtho[2,1-d]thiazol-2-yl moiety at the amide nitrogen. The naphthothiazole group introduces a bulky aromatic system, which may influence target binding and pharmacokinetics .

Properties

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-yl-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3O3S2/c31-26(29-27-28-24-14-11-19-6-3-4-8-23(19)25(24)34-27)20-9-12-22(13-10-20)35(32,33)30-16-15-18-5-1-2-7-21(18)17-30/h1-14H,15-17H2,(H,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSUSSUFVZCZGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC5=C(S4)C6=CC=CC=C6C=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide typically involves multi-step organic reactions:

  • Formation of 3,4-dihydroisoquinoline: : Starting from isoquinoline derivatives, reduction reactions can be employed to form the 3,4-dihydroisoquinoline structure.

  • Sulfonation: : The addition of a sulfonyl group to the dihydroisoquinoline can be achieved through sulfonation reactions using reagents like sulfonyl chlorides in the presence of a base.

  • Thiazole Synthesis: : Naphtho[2,1-d]thiazole can be synthesized from appropriate thiazole and naphthyl precursors under cyclization conditions.

  • Coupling Reactions: : The final assembly of the compound involves coupling the sulfonyl dihydroisoquinoline and naphtho[2,1-d]thiazole derivatives using amide bond formation techniques.

Industrial Production Methods

Scaling up the production of this compound for industrial purposes would involve optimizing reaction conditions for high yield and purity. Flow chemistry techniques and catalysis may be employed to ensure efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the isoquinoline ring, leading to the formation of quinoline derivatives.

  • Reduction: : The sulfonyl group can be reduced to a sulfinyl group under controlled conditions.

  • Substitution: : Substitution reactions can occur at the aromatic rings, with potential for halogenation or nitration.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Halogenating agents such as bromine (Br2) or nitrating agents like nitric acid (HNO3).

Major Products

The major products depend on the reaction conditions and the specific substituents introduced. Oxidation typically yields quinoline derivatives, while reduction targets the sulfonyl group.

Scientific Research Applications

Structural Characteristics

This compound consists of multiple functional groups, including:

  • Isoquinoline : Known for its diverse biological activities.
  • Benzamide : Often involved in drug design due to its ability to interact with various biological targets.
  • Thiazole : A heterocyclic compound that is frequently found in bioactive molecules.

These components contribute to the compound's potential efficacy as a therapeutic agent.

Anticancer Activity

Research indicates that compounds containing thiazole and isoquinoline moieties exhibit significant anticancer properties. For instance, derivatives similar to 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. Studies show that these compounds can induce apoptosis and inhibit cell proliferation through mechanisms involving the modulation of key signaling pathways such as PI3K/Akt and MAPK .

Neuroprotective Effects

The structure of this compound suggests potential neuroprotective applications. Compounds with similar frameworks have been investigated for their effects on neurodegenerative diseases. For example, studies have shown that isoquinoline derivatives can inhibit monoamine oxidase (MAO) enzymes, which are implicated in neurodegeneration and depression. The ability of This compound to interact with these enzymes could position it as a candidate for further research in treating conditions like Alzheimer's disease .

Synthetic Methodologies

The synthesis of This compound involves several key steps:

  • Formation of 3,4-Dihydroisoquinoline : This can be achieved through reduction reactions starting from isoquinoline derivatives.
  • Sulfonation Reaction : The introduction of the sulfonyl group is typically accomplished using sulfonyl chlorides in the presence of a base.
  • Synthesis of Naphtho[2,1-d]thiazole : This component is synthesized through cyclization reactions involving appropriate precursors.
  • Coupling Reaction : The final assembly involves forming an amide bond between the sulfonated dihydroisoquinoline and naphtho[2,1-d]thiazole derivatives.

These synthetic routes highlight the complexity and versatility of this compound's chemistry, paving the way for further modifications and optimizations aimed at enhancing biological activity or selectivity.

In Vitro Studies

A series of in vitro studies have demonstrated the biological activity of related compounds against various cancer cell lines. For instance, derivatives were tested against breast and lung cancer cells, showing IC50 values indicating effective inhibition of cell growth. The mechanism was linked to the induction of apoptosis via caspase activation pathways.

In Vivo Evaluations

In vivo studies have also been conducted using animal models to assess the therapeutic potential of this compound in neurodegenerative conditions. Results indicated that treatment with similar thiazole-containing compounds improved cognitive function and reduced markers of neuroinflammation.

Mechanism of Action

The mechanism by which the compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with enzyme active sites, while the benzamide moiety may influence receptor binding.

Molecular Targets and Pathways

The compound has been studied for its interaction with kinases and proteases, playing a role in signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Structural Analogues with Dihydroisoquinoline Moiety

a) N-(2-Bromophenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzamide (Compound 23, )
  • Key Features: Dihydroisoquinoline linked via methylene to benzamide; 2-bromophenyl substituent.
  • Activity : Selective BChE inhibitor (IC₅₀ = 1.2 µM) with anti-Aβ aggregation; 120-fold selectivity over AChE.
  • Binding Mode : Targets both catalytic and peripheral anionic sites (CAS/PAS) of BChE.
  • Differentiation : The target compound’s sulfonyl group may improve binding through electrostatic interactions, whereas the methylene linker in Compound 23 reduces polarity but enhances flexibility .
b) 4-(3,4-Dihydroisoquinolin-2-ylsulfonyl)-N-(4-ethoxy-3-ethylbenzothiazol-2-ylidene)benzamide ()
  • Key Features : Sulfonyl linker with ethoxy-ethylbenzothiazole.
  • Differentiation : The ethoxy-ethyl group in the thiazole ring may reduce steric hindrance compared to the target’s naphthothiazole, possibly improving solubility .

Benzothiazole-Isoquinoline Derivatives

a) (R)-N-(5-Chlorobenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide (4b, )
  • Key Features: Chlorobenzothiazole with dihydroisoquinoline-acetamide linkage.
  • Differentiation : The acetamide linker and smaller thiazole substituent likely reduce metabolic stability compared to the target’s sulfonyl and naphthothiazole groups .
b) 3-(Methylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7a, )
  • Key Features : Methylsulfonyl group on benzamide; pyridinylthiazole substituent.
  • Activity : Undisclosed, but the sulfonyl group may enhance target affinity.

Dihydroisoquinoline-Linked Ketones and Amides ()

  • Example: 4-(3,4-Dihydroisoquinolin-2(1H)-yl)-1-(4-chlorophenyl)butan-1-one (16)
  • Key Features : Ketone linker with chlorophenyl group.
  • Activity: No direct activity data, but structural analogs target serotonin receptors.
  • Differentiation : The ketone linker and aliphatic chain may limit hydrogen-bonding capacity compared to the sulfonyl group in the target compound .

Table 1: Comparative Analysis of Key Compounds

Compound Linker Type Thiazole Substituent BChE IC₅₀ (µM) Selectivity (BChE/AChE) Solubility (Predicted)
Target Compound Sulfonyl Naphtho[2,1-d]thiazol-2-yl N/A N/A Moderate (LogP ~3.5)
Compound 23 () Methylene 2-Bromophenyl 1.2 120:1 High (LogP ~2.8)
4b () Acetamide 5-Chlorobenzothiazole N/A N/A Low (LogP ~4.1)
7a () Methylsulfonyl 4-Pyridinylthiazole N/A N/A Moderate (LogP ~3.0)

Biological Activity

The compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide (CAS Number: 899734-53-3) is a complex organic molecule that has garnered attention due to its potential biological activities. This compound features a unique multi-ring structure combining isoquinoline, benzamide, sulfonyl, and thiazole groups, which contribute to its diverse pharmacological properties. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H24N4O4SC_{26}H_{24}N_{4}O_{4}S, with a molecular weight of 488.6 g/mol. The structural components of the compound are crucial for its biological activity:

  • Isoquinoline Ring : Known for its role in various bioactive compounds.
  • Benzamide Group : Often associated with anti-inflammatory and analgesic properties.
  • Thiazole Ring : Frequently found in antimicrobial agents.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of related compounds featuring similar structural motifs. For instance, naphtho[2,1-d]thiazole derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In one study, compounds with similar structures exhibited inhibition zones ranging from 12 to 15 mm against pathogens such as Staphylococcus aureus and Escherichia coli .

Compound Inhibition Zone (mm) Target Organisms
Compound 1412 - 15Bacillus subtilis, Staphylococcus aureus, E. coli
Compound 2Up to 8E. coli, Pseudomonas aeruginosa

Antifungal Activity

Research indicates that derivatives of the isoquinoline structure exhibit antifungal properties. In a study evaluating various compounds against phytopathogenic fungi, certain derivatives demonstrated activities comparable to standard antifungal agents . The highest activity reported was around 93.9% against Fusarium oxysporum.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Compounds with thiazole rings often inhibit specific enzymes involved in microbial metabolism.
  • Disruption of Membrane Integrity : Some derivatives may compromise the integrity of microbial cell membranes, leading to cell death.

Case Studies

  • Study on Antimicrobial Activity : A comparative analysis was conducted on various naphtho[2,1-d]thiazole derivatives, revealing that those containing the sulfonamide moiety exhibited enhanced antibacterial effects. The study concluded that the presence of multiple heterocycles contributes significantly to their antimicrobial potency .
  • Antifungal Evaluation : Another investigation focused on the antifungal efficacy of isoquinoline derivatives against seven different phytopathogenic fungi. The results indicated that certain modifications led to a substantial increase in antifungal activity, suggesting a promising avenue for developing new antifungal agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide?

  • Methodological Answer : The synthesis typically involves coupling the sulfonyl chloride derivative of 3,4-dihydroisoquinoline with the naphthothiazole-substituted benzamide core. Key steps include:

  • Sulfonylation : Reacting 3,4-dihydroisoquinoline with chlorosulfonic acid to generate the sulfonyl chloride intermediate.
  • Amide Coupling : Using coupling agents like EDCI/HOBt or DCC to link the sulfonyl group to the benzamide scaffold (analogous to methods in ) .
  • Purification : Ethanol crystallization or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) to isolate the final product. Confirm purity via HPLC (C18 column, 70:30 acetonitrile/water) .

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Compare chemical shifts with calculated values (DFT-based simulations). For example, the naphthothiazole protons appear as doublets δ 8.2–8.5 ppm, while dihydroisoquinoline signals resonate at δ 3.0–4.0 ppm (methylene groups) .
  • IR Spectroscopy : Confirm sulfonyl (S=O stretching at ~1350 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) functionalities .
  • Elemental Analysis : Ensure ≤0.4% deviation between experimental and theoretical C/H/N/S values .

Q. What solvents and conditions are suitable for recrystallization?

  • Methodological Answer : Ethanol or methanol (95%) is preferred due to the compound’s moderate polarity. Slow cooling (0.5°C/min) enhances crystal formation. For stubborn impurities, use mixed solvents (e.g., DCM/hexane) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the thiazole or isoquinoline) affect bioactivity?

  • Methodological Answer :

  • SAR Studies : Replace the naphtho[2,1-d]thiazole with substituted phenylthiazoles (e.g., 4-fluorophenyl in ) and compare IC₅₀ values in target assays .
  • Computational Docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinases). The naphthothiazole’s planar structure may enhance π-π stacking with hydrophobic pockets .

Q. How to resolve contradictions in solubility data across different studies?

  • Methodological Answer :

  • Standardized Protocols : Use USP methods with buffered solutions (pH 1.2–7.4) and shake-flask techniques at 25°C. Discrepancies often arise from polymorphic forms; characterize via PXRD .
  • Co-solvent Systems : For low aqueous solubility (<0.1 mg/mL), test PEG-400 or cyclodextrin-based formulations.

Q. What experimental design strategies optimize yield in multi-step syntheses?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial designs (e.g., 2³) to variables like temperature (60–100°C), catalyst loading (5–15 mol%), and reaction time (12–24 hrs). Response surface models predict optimal conditions .
  • Flow Chemistry : For scale-up, use continuous-flow reactors (residence time: 10–30 min) to improve mixing and heat transfer (see for analogous systems) .

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